(2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine
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Overview
Description
The compound (2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine is a synthetic organic molecule characterized by a piperidine ring substituted with a methoxyphenyl group, a methyl group, and a methyltetrazolylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxybenzaldehyde, methylamine, and 2-methyltetrazole.
Formation of Piperidine Ring: The piperidine ring can be constructed via a Mannich reaction, where 2-methoxybenzaldehyde, methylamine, and formaldehyde react to form the intermediate.
Substitution Reactions: The intermediate undergoes further substitution reactions to introduce the methyl and methyltetrazolylmethyl groups. This can involve nucleophilic substitution reactions using appropriate alkylating agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of (2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine would involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Catalysts and automated systems may be employed to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the piperidine ring or the tetrazole moiety, potentially altering the compound’s pharmacological properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring and the piperidine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of the tetrazole ring can lead to the formation of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating receptor binding and enzyme inhibition.
Medicine
Medicinally, this compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its synthesis and functionalization can lead to the creation of new materials with desirable properties.
Mechanism of Action
The mechanism of action of (2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic pockets, while the piperidine ring and tetrazole moiety can interact with various functional groups in the target protein. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2-(2-hydroxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R,6R)-2-(2-methoxyphenyl)-6-ethyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine lies in its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The combination of the methoxyphenyl group, methyl group, and methyltetrazolylmethyl group provides a distinct pharmacophore that can be optimized for various applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanism of action
Properties
IUPAC Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methyl-1-[(2-methyltetrazol-5-yl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O/c1-12-7-6-9-14(13-8-4-5-10-15(13)22-3)21(12)11-16-17-19-20(2)18-16/h4-5,8,10,12,14H,6-7,9,11H2,1-3H3/t12-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJMOYYTWDGORE-TZMCWYRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC2=NN(N=N2)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC2=NN(N=N2)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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